ethyl 2-[1,2-bis(N'-nitrocarbamimidoyl)hydrazinyl]-3-oxo-3-phenylpropanoate
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Overview
Description
“2-{(E)-1-AMINO-1-[2-{AMINO[(E)-2-OXIDO-2-OXODIAZAN-2-IUMYLIDENE]METHYL}-1-(1-BENZOYL-2-ETHOXY-2-OXOETHYL)HYDRAZINO]METHYLIDENE}-1-OXO-1-HYDRAZINIUMOLATE” is a complex organic compound that features multiple functional groups, including amino, oxido, oxo, diazaniumylidene, benzoyl, and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{(E)-1-AMINO-1-[2-{AMINO[(E)-2-OXIDO-2-OXODIAZAN-2-IUMYLIDENE]METHYL}-1-(1-BENZOYL-2-ETHOXY-2-OXOETHYL)HYDRAZINO]METHYLIDENE}-1-OXO-1-HYDRAZINIUMOLATE” involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could involve the following steps:
Formation of the Benzoyl Group:
Hydrazine Derivative Formation: The hydrazine derivative can be synthesized by reacting hydrazine with an oxo compound under controlled temperature and pH.
Diazaniumylidene Group Introduction: The diazaniumylidene group can be introduced through a reaction involving an oxido compound and an amino group under oxidative conditions.
Final Assembly: The final compound can be assembled by coupling the intermediate products through condensation reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “2-{(E)-1-AMINO-1-[2-{AMINO[(E)-2-OXIDO-2-OXODIAZAN-2-IUMYLIDENE]METHYL}-1-(1-BENZOYL-2-ETHOXY-2-OXOETHYL)HYDRAZINO]METHYLIDENE}-1-OXO-1-HYDRAZINIUMOLATE” can undergo various types of chemical reactions, including:
Oxidation: The oxido and oxo groups can participate in oxidation reactions, potentially forming higher oxidation state compounds.
Reduction: The amino and hydrazine groups can be reduced to form amines and hydrazides.
Substitution: The benzoyl and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield higher oxides, reduction could produce amines, and substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound could be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its hydrazine and amino groups could interact with biological macromolecules, making it useful in drug discovery.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its unique structure might allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers and coatings. Its functional groups could impart desirable properties to these materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of “2-{(E)-1-AMINO-1-[2-{AMINO[(E)-2-OXIDO-2-OXODIAZAN-2-IUMYLIDENE]METHYL}-1-(1-BENZOYL-2-ETHOXY-2-OXOETHYL)HYDRAZINO]METHYLIDENE}-1-OXO-1-HYDRAZINIUMOLATE” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The compound’s multiple functional groups could allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, influencing various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-1-AMINO-1-[2-{AMINO[(E)-2-OXIDO-2-OXODIAZAN-2-IUMYLIDENE]METHYL}-1-(1-BENZOYL-2-METHOXY-2-OXOETHYL)HYDRAZINO]METHYLIDENE}-1-OXO-1-HYDRAZINIUMOLATE
- 2-{(E)-1-AMINO-1-[2-{AMINO[(E)-2-OXIDO-2-OXODIAZAN-2-IUMYLIDENE]METHYL}-1-(1-BENZOYL-2-ETHOXY-2-OXOETHYL)HYDRAZINO]METHYLIDENE}-1-OXO-1-HYDRAZINIUM
Uniqueness
The uniqueness of “2-{(E)-1-AMINO-1-[2-{AMINO[(E)-2-OXIDO-2-OXODIAZAN-2-IUMYLIDENE]METHYL}-1-(1-BENZOYL-2-ETHOXY-2-OXOETHYL)HYDRAZINO]METHYLIDENE}-1-OXO-1-HYDRAZINIUMOLATE” lies in its specific combination of functional groups and stereochemistry. This unique structure could confer distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H16N8O7 |
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Molecular Weight |
396.32 g/mol |
IUPAC Name |
ethyl 2-[[(E)-N'-nitrocarbamimidoyl]-[[(E)-N'-nitrocarbamimidoyl]amino]amino]-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C13H16N8O7/c1-2-28-11(23)9(10(22)8-6-4-3-5-7-8)19(13(15)18-21(26)27)16-12(14)17-20(24)25/h3-7,9H,2H2,1H3,(H2,15,18)(H3,14,16,17) |
InChI Key |
BBUKKANCLNNBTF-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)N(/C(=N/[N+](=O)[O-])/N)N/C(=N/[N+](=O)[O-])/N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)N(C(=N[N+](=O)[O-])N)NC(=N[N+](=O)[O-])N |
Origin of Product |
United States |
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